![molecular formula C39H72O4S2 B14633419 Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] CAS No. 54479-52-6](/img/structure/B14633419.png)
Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] is a complex organic compound with a unique structure that includes thiirane and octanoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include octanoic acid, thiirane, and propane-1,3-diol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial process also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] undergoes various chemical reactions, including:
Oxidation: The thiirane groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The octanoate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] involves its interaction with specific molecular targets and pathways. The thiirane groups are known to interact with biological molecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparación Con Compuestos Similares
Similar Compounds
3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): This compound has a similar structure but with different functional groups.
Decanoic acid, 1-[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester: Another structurally related compound with distinct properties.
Uniqueness
Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] is unique due to the presence of thiirane groups, which impart specific chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
54479-52-6 |
|---|---|
Fórmula molecular |
C39H72O4S2 |
Peso molecular |
669.1 g/mol |
Nombre IUPAC |
3-[8-(3-octylthiiran-2-yl)octanoyloxy]propyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C39H72O4S2/c1-3-5-7-9-13-19-26-34-36(44-34)28-21-15-11-17-23-30-38(40)42-32-25-33-43-39(41)31-24-18-12-16-22-29-37-35(45-37)27-20-14-10-8-6-4-2/h34-37H,3-33H2,1-2H3 |
Clave InChI |
CIVGLEHMNZIULS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(S1)CCCCCCCC(=O)OCCCOC(=O)CCCCCCCC2C(S2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


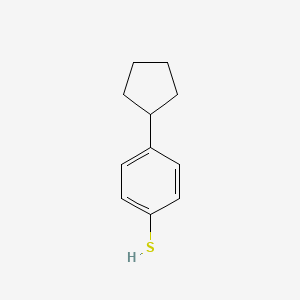
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
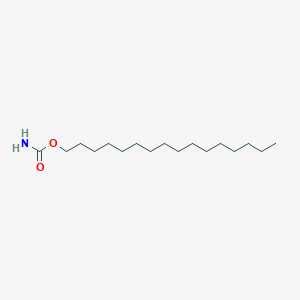

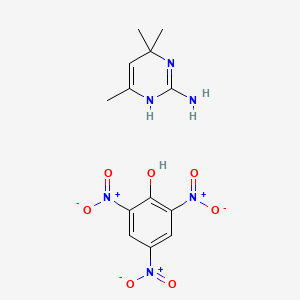

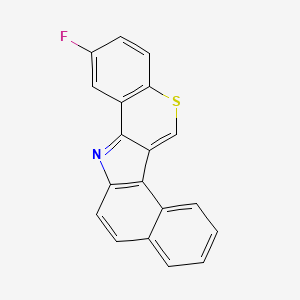
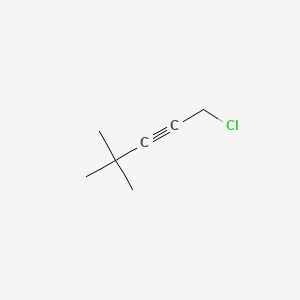
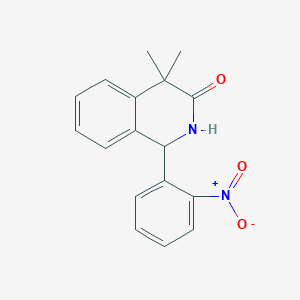

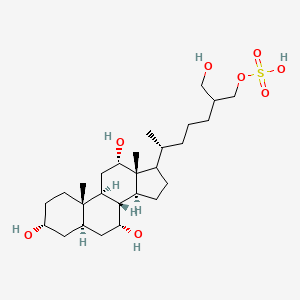
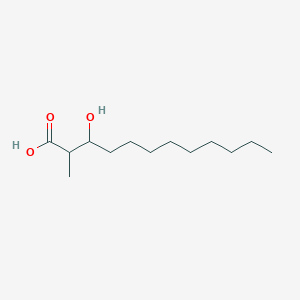
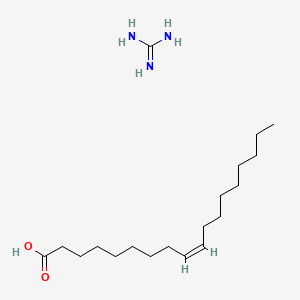
stannane](/img/structure/B14633397.png)
